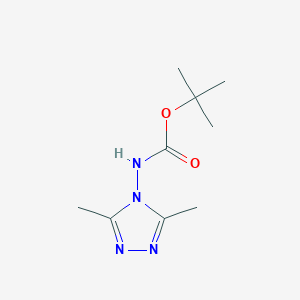
(3-methyl-1H-pyrazol-1-yl)acetic acid
Overview
Description
“(3-methyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the CAS number 180741-30-4 . Its molecular formula is C6H8N2O2 and it has a molecular weight of 140.14 . It is a solid substance and is typically stored at -20°C .
Molecular Structure Analysis
The InChI code for “(3-methyl-1H-pyrazol-1-yl)acetic acid” is 1S/C6H8N2O2/c1-5-2-3-8(7-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) . This indicates the presence of a pyrazole ring (a five-membered ring with two nitrogen atoms) and an acetic acid group in the molecule .Physical And Chemical Properties Analysis
“(3-methyl-1H-pyrazol-1-yl)acetic acid” is a solid substance . It has a molecular weight of 140.14 and a molecular formula of C6H8N2O2 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Antioxidant and Anticancer Activities
Pyrazole derivatives, including “(3-methyl-1H-pyrazol-1-yl)acetic acid”, have been synthesized and evaluated for their antioxidant and anticancer activities . For instance, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes . These compounds showed good radical scavenging activity, and some proved to be cytotoxic in the RKO cell line .
Chelating and Extracting Reagents for Metal Ions
Pyrazole derivatives, including “(3-methyl-1H-pyrazol-1-yl)acetic acid”, have been used as chelating and extracting reagents for different metal ions . This application is particularly important in coordination chemistry and organometallic chemistry .
Antileishmanial and Antimalarial Activities
Some hydrazine-coupled pyrazoles, which can be synthesized from “(3-methyl-1H-pyrazol-1-yl)acetic acid”, have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity and was found to be more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
Synthesis of Bioactive Chemicals
Pyrazoles, including “(3-methyl-1H-pyrazol-1-yl)acetic acid”, are frequently used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, and various other fields .
Green Synthesis
The pyrazole scaffold, including “(3-methyl-1H-pyrazol-1-yl)acetic acid”, has been used in green synthesis . This involves the use of environmentally friendly techniques to synthesize chemical compounds .
Synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) Acetic Acid
“(3-methyl-1H-pyrazol-1-yl)acetic acid” can be used in the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid . This process features an efficient construction of the triazole ring under flow conditions .
properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5-2-3-8(7-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWDFOAFMVOQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407509 | |
| Record name | (3-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methyl-1H-pyrazol-1-yl)acetic acid | |
CAS RN |
180741-30-4 | |
| Record name | (3-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)









